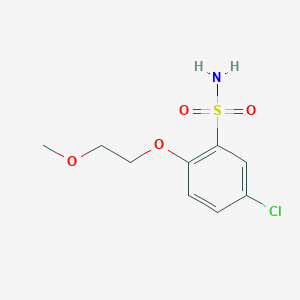
5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonamide is a chemical compound with the molecular weight of 265.72 . It is an organo-sulphur compound containing the -SO2NH2 and/or -SO2NH- group .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonamide is 1S/C9H12ClNO4S/c1-14-4-5-15-8-3-2-7 (10)6-9 (8)16 (11,12)13/h2-3,6H,4-5H2,1H3, (H2,11,12,13) .
Wissenschaftliche Forschungsanwendungen
Diuretic and Carbonic Anhydrase Inhibitory Action
5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonamide is recognized for its primary sulfamoyl moiety, which acts as a zinc-binding group in the enzyme carbonic anhydrase (CA). This compound is associated with diuretics like benzothiadiazines and high ceiling diuretics (e.g., hydrochlorothiazide, furosemide). These drugs are clinically utilized and are known to weakly inhibit CA isoforms I and II but show stronger activity against other isoforms involved in various pathologies like obesity, cancer, epilepsy, and hypertension. A review covering patents from 2005 to 2013 presented the combinations of such diuretic sulfonamide CA inhibitors with agents for managing cardiovascular diseases and obesity. These combinations showed better therapeutic activity compared to similar diuretics not inhibiting CAs. The effects are attributed to the potent inhibition of CA isoforms in kidneys and blood vessels, which explains the drugs' blood pressure lowering effects and organ-protective activity. Inhibition of renal CAs leads to a significant increase in nitrite excretion in urine, indicating the involvement of renal CAs in nitrite reabsorption in humans (Carta & Supuran, 2013).
Sulfonamides in Drug Development
Sulfonamides, like 5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonamide, are a part of many clinically used drugs due to the versatility of the primary sulfonamide moiety. A patent review (2008–2012) covered the scientific and patent literature on carbonic anhydrase inhibitors (CAIs), COX2 inhibitors, and multi-targeted receptor tyrosine kinase inhibitors. Most patents focused on sulfonamide CAIs incorporating NO-donating moieties as antiglaucoma agents or compounds targeting tumor-associated isoforms CA IX/XII. The review emphasized the constant need for novel sulfonamides to act as selective antiglaucoma drugs (targeting CA II), antitumor agents (targeting CA IX/XII), and for treating and diagnosing other diseases (Carta, Scozzafava & Supuran, 2012).
Wirkmechanismus
Target of Action
The primary target of 5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and competes with PABA for the active site of the enzyme . By binding to the enzyme’s active site, the compound prevents PABA from participating in the reaction, thereby inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . Folic acid is a precursor of tetrahydrofolate, a coenzyme involved in the synthesis of purines and pyrimidines, which are essential components of DNA . Therefore, the action of 5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonamide ultimately leads to the inhibition of bacterial DNA synthesis and cell division .
Pharmacokinetics
Like other sulfonamides, it is expected to have good oral bioavailability and to be widely distributed throughout the body . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would significantly impact its bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of 5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonamide’s action include the inhibition of bacterial growth and reproduction due to the disruption of DNA synthesis . This results in the bacteriostatic effect, where the growth of bacteria is halted, allowing the immune system to eliminate the infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its target . .
Safety and Hazards
Sulfonamides, including 5-Chloro-2-(2-methoxyethoxy)benzene-1-sulfonamide, can cause various unfavorable side effects including diseases of the digestive and respiratory tracts . Some of the non-allergic reactions include diarrhea, nausea, vomiting, dizziness, candidiasis, folate deficiency, and headaches . When used in large doses, sulfonamide drugs may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .
Eigenschaften
IUPAC Name |
5-chloro-2-(2-methoxyethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO4S/c1-14-4-5-15-8-3-2-7(10)6-9(8)16(11,12)13/h2-3,6H,4-5H2,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCRBHFLAJNLBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2422480.png)
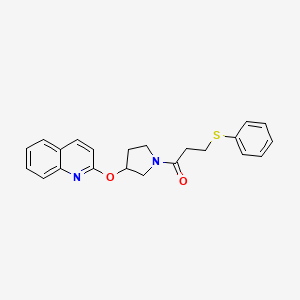

![(2S,5R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)oxolane-2-carboxamide;hydrochloride](/img/structure/B2422485.png)
![Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methylbenzoate](/img/structure/B2422486.png)
![1-(Piperidin-1-yl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2422488.png)
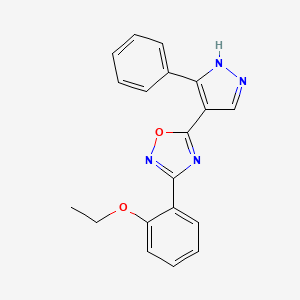
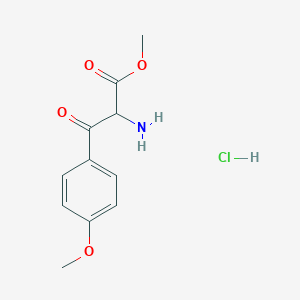
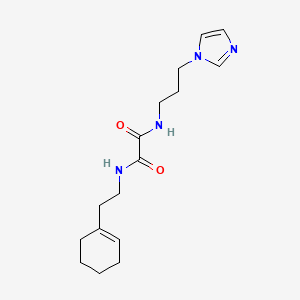
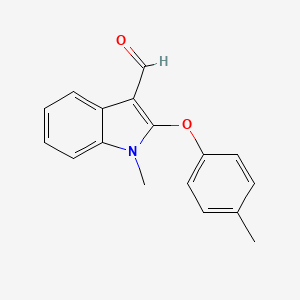
![(Z)-methyl 2-(6-acetamido-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2422497.png)
![1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
